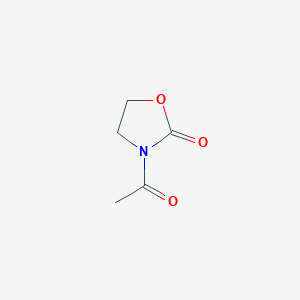

3-Acetyl-2-oxazolidinone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-acetyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCHMAAUXSQMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337114 | |

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432-43-5 | |

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetyl 2 Oxazolidinone and Its Derivatives

Established Synthetic Routes to 3-Acetyl-2-oxazolidinone

The most common and direct methods for preparing this compound involve the modification of a pre-existing 2-oxazolidinone (B127357) ring.

The N-acylation of 2-oxazolidinone is a fundamental and widely practiced method for synthesizing this compound. This transformation is typically achieved by reacting 2-oxazolidinone with an acetylating agent. A common procedure involves the use of acetyl chloride or acetic anhydride (B1165640). orgsyn.org The reaction is generally carried out in the presence of a base, such as triethylamine (B128534), to neutralize the acidic byproduct. google.com An alternative and practical one-pot method involves treating the 2-oxazolidinone chiral auxiliary directly with an acid in the presence of pivaloyl chloride and triethylamine. scribd.com

Mild conditions can be employed using the acyl transfer catalyst 4-dimethylaminopyridine (B28879) (DMAP), which allows the acylation to proceed at room temperature without the need for strong bases like n-butyllithium. williams.edu Another facile method utilizes acid fluorides with mild bases like triethylamine or Hünig's base ((i)Pr₂NEt), which can acylate either the oxazolidinone directly or its in situ generated O-silylated derivative, providing the N-acylated products in high yields. nih.gov

| Precursor | Acetylating Agent | Base/Catalyst | Solvent | Yield |

|---|---|---|---|---|

| 2-Oxazolidinone | Acetic Anhydride | Anhydrous Sodium Acetate (B1210297) | Acetic Anhydride | Not specified |

| 2-Oxazolidinone | Acetyl Chloride | Triethylamine | Dichloromethane | 70-85% |

| 2-Oxazolidinone | Propionic Anhydride | 4-Dimethylaminopyridine (DMAP) | Tetrahydrofuran (B95107) (THF) | Not specified |

| (R)-4-phenyl-2-oxazolidinone | Phenylacetic acid | Pivaloyl chloride / Triethylamine | Not specified | High |

| Oxazolidinone | Acid Fluoride | Triethylamine / (i)Pr₂NEt | Not specified | Up to 98% nih.gov |

This compound serves as a versatile intermediate which can be further modified, notably through halogenation. A key transformation involves the chlorination of this compound, followed by dehydrochlorination to produce 3-acetyl-2(3H)-oxazolone. orgsyn.org This dienophile is a valuable reagent for synthesizing vicinal amino alcohols with a cis configuration via Diels-Alder reactions. orgsyn.org

The process begins with the chlorination of this compound using chlorine gas in a solvent like carbon tetrachloride, which produces a mixture of 3-acetyl-4-chloro- and 5-chloro-2-oxazolidinone. orgsyn.org This crude mixture is then heated, causing it to eliminate hydrogen chloride and form the desired 3-acetyl-2(3H)-oxazolone. orgsyn.org

| Starting Material | Reagent(s) | Key Intermediate | Final Product |

|---|

Advanced Strategies for Derivatization at the Oxazolidinone Nucleus

Modern synthetic chemistry has introduced advanced methodologies that allow for the construction of more complex and stereochemically defined oxazolidinone derivatives.

A notable advanced strategy allows for the diastereospecific synthesis of 2-oxazolidinones with vicinal substituents (substituents on adjacent atoms). This is achieved through a one-pot oxidative rearrangement of α,β-unsaturated γ-lactams using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgnih.govlu.se This reaction proceeds with complete control over the relative stereochemistry, yielding highly substituted 2-oxazolidinones. acs.orgresearchgate.netfigshare.com

The proposed mechanism involves a sequence of a Baeyer–Villiger oxidation, an epoxidation, and a concerted rearrangement. nih.govlu.se Research indicates that a CH₂COOEt substituent at the 4-position of the lactam is crucial for the diastereospecific rearrangement to occur successfully. acs.orglu.se This method provides a pathway to complex structures like those found in antibiotics such as cytoxazone. acs.org

| Starting Material Class | Reagent | Key Features | Yield |

|---|---|---|---|

| α,β-Unsaturated γ-lactams | m-Chloroperoxybenzoic acid (m-CPBA) acs.orgnih.gov | Diastereospecific, one-pot reaction, complete control of relative stereochemistry. acs.orgnih.gov | 19–46% acs.orgnih.govlu.se |

Copper-catalyzed N-arylation, a type of Ullmann condensation, is a powerful tool for synthesizing 3-aryl-2-oxazolidinones, which are important pharmacological compounds. semanticscholar.org This method facilitates the coupling of the oxazolidinone nitrogen with a variety of aryl halides. semanticscholar.org Recent advancements have led to ligand-free methods using diaryliodonium salts, which are effective for the N-arylation of sterically hindered 4-alkyl-oxazolidinones. chemrxiv.org

Other efficient protocols use a copper catalyst in the presence of a bidentate ligand, which allows the reaction to proceed under milder conditions. nih.gov For instance, the use of N,N′-bis(pyridin-2-ylmethyl)oxalamide (BPMO) as a ligand enables the N-arylation of oxazolidinones with (hetero)aryl iodides to occur at room temperature with excellent functional group tolerance. organic-chemistry.orgnih.gov These methods are highly selective for aryl iodides over aryl bromides and are crucial for synthesizing complex molecules, including the kappa-opioid receptor agonist CJ-15161. semanticscholar.orgnih.gov

| Arylating Agent | Catalyst System | Key Features |

|---|---|---|

| Aryl Iodides | CuI / (±)-trans-cyclohexanediamine semanticscholar.org | High yields, tolerates sterically hindered substrates. semanticscholar.org |

| Diaryliodonium Salts | Copper catalyst (ligand-free) chemrxiv.org | Good to excellent yields for hindered oxazolidinones. chemrxiv.org |

| (Hetero)aryl Iodides | Cu-catalyst / N,N′-bis(pyridin-2-ylmethyl)oxalamide (BPMO) organic-chemistry.orgnih.gov | Room temperature reaction, high chemoselectivity. organic-chemistry.orgnih.gov |

One-pot reactions that combine ring formation with further functionalization offer an efficient pathway to complex oxazolidinone derivatives. One such strategy involves a sequential intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides. acs.orgnih.govorganic-chemistry.org This process occurs under mild conditions and tolerates a wide range of functional groups on the aryl iodide. acs.orgorganic-chemistry.org

Another innovative one-pot, three-component reaction utilizes atmospheric carbon dioxide (CO₂), propargylamines, and aryl halides. rsc.org Catalyzed by palladium, this reaction involves carboxylation, cyclization, and cross-coupling to produce functionalized oxazolidinones. When a copper co-catalyst is added, an additional Sonogashira cross-coupling can occur, allowing for the formation of up to four new bonds in a single operation under mild conditions. rsc.org A different approach reports a one-pot iodo-cyclization of N-Boc-allylamines followed by a transition metal-catalyzed cross-coupling to access various C5-functionalized oxazolidin-2-ones. nih.gov

| Reaction Type | Key Reactants | Catalyst(s) | Key Outcome |

|---|---|---|---|

| Cyclization-Coupling | Amino alcohol carbamates, Aryl iodides | Copper acs.orgnih.govorganic-chemistry.org | Forms N-aryl oxazolidinones in one pot. acs.org |

| Carboxylation-Cyclization-Cross-Coupling | Propargylamines, Aryl halides, CO₂ | Palladium rsc.org | Forms functionalized oxazolidinones from CO₂. rsc.org |

| Iodo-cyclization-Cross-Coupling | N-Boc-allylamines, Grignard reagents | Iodine, Transition metal catalyst nih.gov | Access to C5-functionalized oxazolidin-2-ones. nih.gov |

Eco-Efficient Approaches and Sustainable Synthesis of this compound Analogues

The growing emphasis on green chemistry has spurred the development of sustainable synthetic routes for valuable chemical scaffolds like oxazolidinones. bohrium.com These modern approaches prioritize the use of non-toxic reagents, renewable feedstocks, solvent-free conditions, and recyclable catalysts to minimize environmental impact. A significant area of research focuses on carbon dioxide (CO₂) capture and utilization (CCU), where CO₂ serves as a C1 feedstock for constructing the oxazolidinone ring. bohrium.com

One of the most atom-economical methods involves the cycloaddition of CO₂ with aziridines. bohrium.comresearchgate.net This reaction has been explored with various catalytic systems, including inexpensive and readily available ionic liquids, which are often more suitable for large-scale production than costly or toxic metal catalysts. bohrium.com Other starting materials like β-amino alcohols and unsaturated amines can also be reacted with CO₂ to yield oxazolidinones under different conditions. bohrium.com

Furthering the principles of green chemistry, researchers have developed catalyst- and solvent-free protocols. For instance, the aminolysis of Evans' N-acyloxazolidinone derivatives to produce enantioenriched secondary amides can proceed efficiently at room temperature without any catalyst or solvent. rsc.org This method is noted for its simplicity, mildness, and high efficiency. rsc.org Another eco-friendly approach involves the reaction of cyclic carbonates with aryl amines under solvent-free conditions, using a bio-catalyst like adenine. researchgate.net

The development of recyclable and efficient catalytic systems is a cornerstone of sustainable synthesis. Imidazolium and potassium hydrogen carbonate salts have been identified as ecofriendly, non-toxic organocatalysts for the conversion of β-amino alcohols into oxazolidinones, with the catalysts being easily recoverable and reusable. researchgate.net Similarly, a highly active and sustainable system combining CuBr with an ionic liquid (1-butyl-3-methylimidazolium acetate) has been developed for the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂. mdpi.com This system is remarkable for its low metal loading, high turnover number (TON), and its ability to function at atmospheric CO₂ pressure. mdpi.com

The following tables summarize key findings from recent research into the sustainable synthesis of oxazolidinone analogues.

Table 1: Organocatalytic and Catalyst-Free Synthesis of Oxazolidinone Analogues

| Starting Materials | Catalyst/Conditions | Key Green Feature | Product Yield | Reference |

|---|---|---|---|---|

| N-acyloxazolidinones, Primary amines | None / Solvent-free, Room Temp. | Catalyst- and solvent-free process | High | rsc.org |

| Cyclic carbonates, Aryl amines | Adenine / Et₃N, Solvent-free | Use of a bio-catalyst, solvent-free | Good to Excellent | researchgate.net |

| β-Amino alcohols | [iBu₂IM][HCO₃] or K[HCO₃] | Recyclable and non-toxic organocatalysts | 69-90% | researchgate.net |

Table 2: Sustainable Metal-Catalyzed Synthesis of Oxazolidinone Analogues

| Starting Materials | Catalyst System | Key Green Feature | Turnover Number (TON) | Reference |

|---|---|---|---|---|

| Propargylic alcohols, 2-Aminoethanols, CO₂ | CuBr / [C₄C₁im][OAc] | Low metal loading (0.0125–0.5 mol%), works at 1 atm CO₂, recyclable catalyst | 2960 | mdpi.com |

Reactivity and Reaction Mechanisms of 3 Acetyl 2 Oxazolidinone

Pyrolytic Decarboxylation Pathways of N-Acyl Oxazolidinones

The thermal decomposition of N-acyl oxazolidinones, such as 3-acetyl-2-oxazolidinone, proceeds through decarboxylation, yielding valuable synthetic intermediates. This process can be influenced by catalysts and follows distinct mechanistic pathways.

The pyrolytic decarboxylation of 3-substituted 2-oxazolidinones is characterized as an autocatalytic reaction. The decomposition is catalyzed by the amine products that are formed during the reaction itself. The kinetics of this process have been studied, particularly when catalyzed by external amines. The initial rate of the decarboxylation of 3-aryl-2-oxazolidinones in the presence of an aliphatic amine follows pseudo-first-order kinetics. The reaction rate is dependent on both the concentration and the specific structure of the amine catalyst.

The proposed mechanism for amine catalysis involves a nucleophilic attack by the amine on the carbonyl-carbon atom of the oxazolidinone ring. This initial step is rate-determining and involves the fission of the N-C bond within the urethane (B1682113) group of the ring. Amines that possess a hydroxyl or another amino group on the β-carbon atom exhibit a significant rate acceleration, which suggests a simultaneous electrophilic participation from the active hydrogen of these functional groups.

The pyrolysis of this compound results in the formation of specific, rearranged products. Infrared analysis has been a key tool in identifying the compounds generated during this thermal decomposition. The primary products isolated from the pyrolysis of this compound are 2-methyl-2-oxazoline (B73545) and a polymer of the corresponding N-acetylethylenimine, poly(ethylenimine).

The proposed mechanism suggests that the initial decarboxylation leads to the formation of N-acetylethylenimine. This intermediate is unstable and readily rearranges to form the more stable 2-methyl-2-oxazoline. In a related, non-pyrolytic transformation, N-acyl-2-oxazolidinones can be converted to 2-oxazolines under milder conditions (25-50 °C) through a decarboxylative isomerization process initiated by lithium iodide and an amine base. nih.gov

Table 1: Pyrolysis Products of this compound

| Starting Material | Major Products | Proposed Intermediate |

|---|

Cycloaddition Reactions Involving the Oxazolidinone Ring System

N-acyl oxazolidinones, particularly their α,β-unsaturated derivatives, are important substrates in cycloaddition reactions, most notably the Diels-Alder reaction. In these reactions, they typically function as the electron-poor component, or dienophile.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. acs.org α,β-Unsaturated N-acyloxazolidinones are effective dienophiles in these reactions. acs.org The reaction is facilitated when the dienophile has electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). The N-acyl oxazolidinone moiety acts as such a group, activating the double bond for reaction with an electron-rich diene, which reacts via its Highest Occupied Molecular Orbital (HOMO). These reactions are valuable in asymmetric synthesis, where chiral oxazolidinones can direct the stereochemical outcome of the cycloaddition. wikipedia.org

The reactivity of α,β-unsaturated N-acyloxazolidinones with deactivated (electron-poor) 1,3-dienes is low under standard Diels-Alder conditions. A normal-electron-demand Diels-Alder reaction proceeds most efficiently between an electron-rich diene and an electron-poor dienophile. A reaction between two electron-deficient components is electronically mismatched and generally does not proceed or does so with great difficulty. researchgate.net

The alternative, an inverse-electron-demand Diels-Alder (IEDDA) reaction, requires the reversal of electronic roles: an electron-poor diene reacts with an electron-rich dienophile. sigmaaldrich.comwikipedia.org In this scenario, the key orbital interaction is between the HOMO of the dienophile and the LUMO of the diene. Since α,β-unsaturated N-acyloxazolidinones are inherently electron-deficient dienophiles, they are not suitable substrates for IEDDA reactions with deactivated dienes. There are no significant reports of this compound derivatives participating as the electron-rich component in such reactions.

Table 2: Electronic Requirements for Diels-Alder Reactions

| Reaction Type | Diene Electronics | Dienophile Electronics | Favorable for N-Acyl Oxazolidinone? |

|---|---|---|---|

| Normal-Electron-Demand | Electron-Rich | Electron-Poor | Yes |

Hydrolysis and Solvolysis Reactions of this compound

This compound, as an imide derivative, is susceptible to hydrolysis, which involves the cleavage of the N-acetyl group. This reaction can be catalyzed by either acid or base.

The mechanism of base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate, which then collapses, expelling the 2-oxazolidinone (B127357) anion as a leaving group to yield acetic acid. The 2-oxazolidinone anion is subsequently protonated by the acetic acid or the solvent (water), and the acetic acid is deprotonated by the base, driving the reaction to completion. This process is effectively irreversible due to the final deprotonation step. chemistrysteps.com

Under acidic conditions, the carbonyl oxygen of the acetyl group is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and following proton transfer and elimination of the neutral 2-oxazolidinone molecule, acetic acid is generated. Acid-catalyzed hydrolysis is an equilibrium process. chemistrysteps.com The products of complete hydrolysis are 2-oxazolidinone and acetic acid (or its conjugate base, acetate). The compound is known to be sensitive to moisture, and reactions involving it are often conducted under anhydrous conditions to prevent cleavage of the acetyl group.

Applications in Organic Synthesis and Asymmetric Catalysis

3-Acetyl-2-oxazolidinone as a Chiral Auxiliary in Asymmetric Synthesis

N-acyloxazolidinones, such as this compound, are powerful chiral auxiliaries that have been extensively employed in stereoselective transformations including aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions. williams.eduwikipedia.org The substituents at the 4 and 5 positions of the oxazolidinone ring sterically direct the approach of incoming reagents, thereby controlling the formation of a specific stereoisomer. williams.edu A key advantage of this methodology is the predictable stereochemical outcome and the ability to recover the auxiliary for reuse after the desired transformation. wikipedia.org

Induction of Stereoselectivity in Various Organic Reactions

The N-acyl group of this compound and its derivatives can be converted into a (Z)-enolate, which then participates in highly diastereoselective reactions. This stereocontrol is attributed to the formation of a rigid chelated transition state that favors the approach of the electrophile from the less hindered face. williams.edu

Asymmetric Alkylation: A significant application of N-acyloxazolidinones is in the asymmetric alkylation of enolates. rsc.org For instance, the N-propionyl oxazolidinone can be deprotonated to form a (Z)-enolate, which upon reaction with an alkyl halide, yields the alkylated product with high diastereoselectivity. williams.edu This method has proven effective for installing stereogenic centers with high fidelity. A method for the α-tertiary alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones has been developed, allowing for the direct installation of an all-carbon quaternary center adjacent to a benzylic tertiary carbon in a highly diastereoselective manner. nih.gov

Asymmetric Aldol Reactions: Chiral oxazolidinones are widely used in stereoselective aldol reactions. wikipedia.org The formation of a (Z)-enolate from the N-acyl oxazolidinone, followed by reaction with an aldehyde, leads to the formation of syn-aldol adducts with excellent diastereoselectivity. harvard.edu This powerful transformation establishes two contiguous stereocenters simultaneously. wikipedia.org A highly diastereoselective acetate (B1210297) aldol reaction has been developed using a tert-leucine-derived thiazolidinethione auxiliary, a sulfur analog of the oxazolidinone, achieving diastereomeric ratios ranging from 9.5:1 to over 100:1. nih.gov

Diastereoselective Michael Additions

N-acylated oxazolidinones serve as effective Michael acceptors in diastereoselective conjugate addition reactions. The chiral auxiliary directs the nucleophilic attack to one face of the α,β-unsaturated system, resulting in the formation of a specific diastereomer. nih.gov

A base-catalyzed diastereodivergent thia-Michael addition of thiols to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones has been reported. rsc.org By carefully selecting the base catalyst (e.g., i-Pr2NEt, DABCO, or P2-t-Bu), a range of chiral thia-Michael adducts can be synthesized in good yields and with high diastereoselectivity. rsc.org Furthermore, 3-(trans-enoyl)oxazolidin-2-ones have been shown to be superior Michael acceptors compared to alkyl enoylates in reactions with a Ni(II) complex of a chiral Schiff base of glycine (B1666218), leading to improved reactivity and, in many cases, higher diastereoselectivity. nih.gov

| Michael Acceptor | Nucleophile/Catalyst | Diastereoselectivity | Reference |

| β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-one | Thiols / Base catalyst | High | rsc.org |

| 3-(trans-enoyl)oxazolidin-2-one | Ni(II) complex of glycine Schiff base | High | nih.gov |

| Acrylonitrile (B1666552) | Enolate of acyl oxazolidinone | de >99% | mdma.ch |

Asymmetric Diels-Alder Reactions

The use of chiral N-acryloyl-2-oxazolidinones as dienophiles in asymmetric Diels-Alder reactions provides a powerful method for the synthesis of enantiomerically enriched cyclic compounds. The oxazolidinone auxiliary effectively controls the diastereofacial selectivity of the cycloaddition. nih.gov

In a study investigating the Diels-Alder reaction of chiral 3-(acyloxy)acryloyl oxazolidinones with cyclopentadiene (B3395910), the use of diethylaluminum chloride (Et2AlCl) as a Lewis acid promoter led to the formation of the endo-cycloadduct with excellent diastereoselectivity. nih.gov Specifically, the reaction of 3-(4-methoxybenzoyl)acryloyl oxazolidinone with cyclopentadiene in the presence of Et2AlCl afforded the endo product as a single diastereomer in 98% isolated yield. nih.gov

| Dienophile | Diene | Lewis Acid | Diastereoselectivity (endo:exo) | Reference |

| 3-(acetoxy)acryloyl oxazolidinone | Cyclopentadiene | Et2AlCl | Exclusively endo | nih.gov |

| 3-(4-methoxybenzoyl)acryloyl oxazolidinone | Cyclopentadiene | Et2AlCl | Single diastereomer (endo) | nih.gov |

Utility in the Synthesis of Enantiomerically Pure Compounds

The reliability and predictability of oxazolidinone-based chiral auxiliaries make them invaluable tools for the synthesis of a wide range of enantiomerically pure compounds. rsc.org After the stereocenter-forming reaction, the auxiliary can be readily cleaved under mild conditions to afford the desired carboxylic acid, alcohol, or other functional groups without racemization.

This methodology has been instrumental in the synthesis of complex natural products and pharmaceutically active molecules. For example, the asymmetric aldol reaction mediated by N-acyloxazolidinones has been a key step in the synthesis of various natural products where the stereochemical relationships were established using this method. researchgate.net A direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, catalyzed by a chiral nickel(II) complex, provides access to enantiomerically pure anti-α-azido-β-silyloxy adducts, which are precursors to β-hydroxy-α-amino acids. d-nb.info

Utilization as a Key Building Block for Complex Molecule Construction

Beyond its role as a chiral auxiliary, the oxazolidinone ring itself can be incorporated as a structural motif in the final target molecule, serving as a key building block for the construction of more complex structures.

Synthesis of Heterocyclic Compounds

The oxazolidinone scaffold is a precursor for various heterocyclic compounds. An efficient approach for the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been developed through a combination of an asymmetric aldol reaction and a modified Curtius protocol. nih.gov This strategy allows for the rapid construction of a range of oxazolidin-2-one building blocks. nih.gov

Furthermore, the products derived from oxazolidinone-mediated reactions can be further elaborated into other heterocyclic systems. For instance, a diastereoselective Michael addition has been utilized as a key step in the synthesis of a functionalized δ-lactam, which is a core fragment of a potent dual NK1/NK2 antagonist. mdma.ch The conjugate addition of the enolate of an acyl oxazolidinone to acrylonitrile afforded the nitrile product with a diastereomeric excess of over 99%. mdma.ch This intermediate was then converted to the desired piperidine (B6355638) derivative. mdma.ch Additionally, stereoisomeric mixtures of spiro-oxazolidinone and fused pyrrolidine (B122466) derivatives have been synthesized via the [3+2] cycloaddition of azomethine ylides, derived from isatin (B1672199) and a secondary α-amino acid, with various dipolarophiles. scispace.com

Reagent in Enantioselective Synthesis of Natural Product Analogues

This compound belongs to the class of N-acyl oxazolidinones, which are renowned chiral auxiliaries in organic chemistry. wikipedia.org Popularized by David A. Evans, these compounds are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction, enabling the creation of specific stereoisomers. wikipedia.orgnih.gov Their effectiveness stems from the rigid structure of the acylated oxazolidinone, which features a substituent at the 4-position (and sometimes the 5-position) that sterically blocks one face of the enolate, forcing incoming electrophiles to attack from the less hindered face. wikipedia.orgfigshare.com This high degree of stereocontrol is crucial in the multi-step synthesis of complex, biologically active molecules such as natural products and their analogues, where the precise three-dimensional arrangement of atoms is vital for their function. rsc.org After the desired chiral center has been created, the auxiliary can be cleanly removed and often recovered for future use. wikipedia.org

The utility of these chiral auxiliaries is demonstrated in their application to various stereoselective transformations, including aldol reactions, alkylations, and cycloadditions, which are key steps in the synthesis of numerous natural product analogues. wikipedia.orgrsc.org

Detailed Research Findings

The application of 3-acyl-2-oxazolidinones in the synthesis of natural product analogues is well-documented. Researchers have utilized these reagents to set the absolute stereochemistry of key intermediates with high levels of diastereoselectivity.

Synthesis of (-)-Cytoxazone Analogues:

A concise total synthesis of the natural product (-)-cytoxazone, a cytokine modulator, showcases the utility of this class of reagents. nih.govmdpi.com In this synthesis, an asymmetric aldol addition was a pivotal step for establishing the required stereochemistry. The chlorotitanium enolate of an N-acyloxazolidinone was reacted with 2-benzyloxyacetaldehyde. mdpi.com This key reaction proceeded to furnish the desired syn-aldol adduct in high yield and with good diastereoselectivity. mdpi.com

Reaction: Asymmetric aldol addition

Yield: 98% mdpi.com

Diastereomeric Ratio (dr): 3:1 mdpi.com

This adduct was then converted into the target oxazolidin-2-one core of (-)-cytoxazone through a subsequent Curtius rearrangement and cyclization sequence. nih.govmdpi.com

Synthesis of β-Lactam Antibiotic Cores:

The β-lactam ring is the core structural component of many important antibiotics. The Staudinger ketene-imine [2+2] cycloaddition is a powerful method for constructing this ring system, and the use of chiral auxiliaries makes the process asymmetric. nih.gov Enantiopure oxazolidinones have been successfully used as chiral auxiliaries in this reaction to synthesize 3-amino-β-lactams with high stereocontrol. nih.gov For instance, the reaction of (S)-4-phenyloxazolidinon-3-ylacetyl chloride with various N-benzylaldimines yielded the corresponding cis-β-lactams with excellent diastereoselectivity. nih.gov

Reaction: Staudinger [2+2] Cycloaddition nih.gov

Yield: 80-90% nih.gov

Diastereomeric Ratio (dr): 95:5 to 97:3 nih.gov

This methodology provides an efficient route to enantiomerically enriched β-lactam cores, which are essential building blocks for the development of new antibiotic analogues.

Synthesis of Intermediates for HIV Protease Inhibitors:

Chiral oxazolidinone derivatives have also been employed in the synthesis of complex heterocyclic ligands used in HIV protease inhibitors. In one example, a Diels-Alder reaction was used to construct a key bicyclic intermediate. mdpi.com The reaction between cyclopentadiene and a chiral 3-(acyloxy)acryloyloxazolidinone derivative resulted in the endo-cycloadduct with very high diastereoselectivity. mdpi.com

Reaction: Diels-Alder [2+2] Cycloaddition mdpi.com

Yield: 98% mdpi.com

Diastereoselectivity: High (endo-diastereoselective) mdpi.com

The resulting cycloadduct served as a crucial intermediate for the synthesis of 6-5-5 fused crown-like tetrahydrofuran (B95107) (THF) ligands, demonstrating the reagent's utility in constructing complex molecular architectures for medicinal chemistry applications. mdpi.com

Summary of Findings

The following table summarizes the use of N-acyl-2-oxazolidinone auxiliaries in the enantioselective synthesis of key intermediates for natural product analogues.

| Natural Product Analogue/Core | Key Reaction Type | Yield (%) | Stereoselectivity (dr) | Reference |

| (-)-Cytoxazone | Asymmetric Aldol Addition | 98% | 3:1 | mdpi.com |

| β-Lactam Core | Staudinger Cycloaddition | 80-90% | 95:5 to 97:3 | nih.gov |

| HIV Protease Inhibitor Intermediate | Diels-Alder Cycloaddition | 98% | High (endo-selective) | mdpi.com |

Environmental Chemistry and Degradation Pathways

Formation as Byproducts in Water Treatment Processes

Currently, there is no specific scientific evidence to suggest that 3-Acetyl-2-oxazolidinone is formed as a disinfection byproduct (DBP) during standard water treatment processes like chlorination or ozonation. The formation of DBPs is a complex process that depends on the reaction between disinfectants and natural organic matter (NOM) present in the source water. While a wide array of nitrogen-containing DBPs have been identified, this compound has not been reported among them in available research.

Degradation Kinetics and Mechanisms in Aqueous Environments

Detailed studies on the degradation kinetics, including hydrolysis, photolysis, and biodegradation rates for this compound, are scarce. The stability of the oxazolidinone ring and the acetyl group would be the primary factors governing its persistence in water. Hydrolysis could potentially occur, leading to the cleavage of the acetyl group to form 2-oxazolidinone (B127357) and acetic acid, or the opening of the oxazolidinone ring itself, although the rates and controlling factors (e.g., pH, temperature) for this specific compound have not been documented.

Ozonation Byproduct Formation

Ozonation is a powerful oxidation process used in water treatment. It can react directly with electron-rich moieties in organic molecules or through the generation of highly reactive hydroxyl radicals. The reaction of ozone with this compound would likely target the amide functional group and the heterocyclic ring. However, without experimental data, the specific byproducts that would be formed from the ozonation of this compound remain unidentified.

Interaction with Hydroxyl Radicals

Hydroxyl radicals (•OH) are non-selective, highly reactive species that play a crucial role in advanced oxidation processes (AOPs) for water purification. They can abstract hydrogen atoms or add to double bonds and aromatic rings. The reaction between hydroxyl radicals and this compound is expected to be rapid, leading to its degradation. The specific rate constant for this reaction and the subsequent transformation products have not been determined in published studies.

Environmental Implications and Remediation Strategies

Due to the lack of data on its environmental occurrence, fate, and toxicity, the specific environmental implications of this compound are unknown. A risk assessment for a structurally related compound, 2-Oxazolidinone, 3-ethenyl-5-methyl, suggested a low environmental risk based on its specific use pattern and low bioavailability in its cured form. However, these findings cannot be directly extrapolated to this compound.

Should this compound be identified as an environmental contaminant of concern, potential remediation strategies would likely involve advanced oxidation processes, such as ozonation enhanced with hydrogen peroxide (peroxone) or UV light, which are effective at degrading a wide range of recalcitrant organic compounds. Activated carbon adsorption could also be a viable method for its removal from water.

Advanced Spectroscopic and Computational Analysis of 3 Acetyl 2 Oxazolidinone

Theoretical Investigations of Molecular and Electronic Structures

Theoretical studies provide profound insights into the molecular and electronic characteristics of 3-acetyl-2-oxazolidinone, complementing experimental data with a detailed understanding of its structural parameters and reactivity. X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms in the solid state.

The crystal structure of this compound reveals a planar imide nitrogen atom, with the exocyclic carbonyl group oriented in an anti position relative to the N–C(=O) bond within the ring. This planarity is a key feature of the molecule's geometry. The crystal data provides the specific lattice parameters for its monoclinic structure. mdpi.com

| Crystal Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight ( g/mol ) | 129.12 |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 6.9924(9) |

| b (Å) | 5.1635(4) |

| c (Å) | 8.1820(10) |

| β (°) | 108.8310(14) |

| Volume (ų) | 279.60(5) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.534 |

| Temperature (K) | 93 |

Data sourced from Aitken et al. (2022) mdpi.com

The electronic structure of this compound can be further elucidated through the application of Frontier Molecular Orbital (FMO) theory. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO signifies the molecule's capacity to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Another powerful tool for understanding the electronic landscape of a molecule is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting how a molecule will interact with other chemical species. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential would indicate areas prone to nucleophilic attack.

Quantum Chemical Calculations for Thermochemical Properties

Quantum chemical calculations are a powerful means to determine the thermochemical properties of molecules like this compound with a high degree of accuracy. These computational methods can provide valuable data on properties such as the standard molar enthalpy of formation (ΔfH°m), which is essential for understanding the molecule's stability and its role in chemical reactions.

A comprehensive thermochemical and theoretical study of 2-oxazolidinone (B127357) and this compound has been conducted, employing both experimental techniques and computational calculations. orcid.org Such studies often utilize sophisticated computational methods like Gaussian-n (Gn) theories or other high-level ab initio calculations to predict thermochemical data. These methods are designed to yield results that are in close agreement with experimental values.

The standard molar enthalpy of formation in the gaseous phase for this compound has been determined through these computational approaches. This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

| Calculated Thermochemical Property for this compound | |

| Property | Value (kJ/mol) |

| Standard Molar Enthalpy of Formation (gas) | Data from Flores et al. (2016) is required |

Note: Specific numerical data from the cited study by Flores et al. (2016) is needed to populate this table.

Beyond the enthalpy of formation, quantum chemical calculations can also be used to predict other important thermochemical properties, including:

Gibbs Free Energy of Formation (ΔfG°m): This value indicates the spontaneity of the formation of the molecule from its elements.

Standard Entropy (S°): This property is a measure of the randomness or disorder of the molecules.

Heat Capacity (Cp): This indicates the amount of heat required to raise the temperature of the substance by a certain amount.

These theoretical calculations provide a deep understanding of the thermodynamic stability and energy content of this compound, which is crucial for its application in various chemical processes.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its chemical behavior and biological activity. Conformational analysis investigates the different spatial arrangements of the atoms in a molecule, known as conformers, and their relative energies.

For this compound, the five-membered oxazolidinone ring is not perfectly flat. It can adopt various conformations, such as envelope or twisted forms, to relieve ring strain. The specific conformation is influenced by the nature and position of substituents on the ring. In the case of this compound, the acetyl group attached to the nitrogen atom plays a significant role in determining the preferred conformation.

As established by X-ray crystallography, the nitrogen atom in the solid state is planar, and the exocyclic C=O group is oriented anti to the ring's N-C=O bond. mdpi.com This arrangement minimizes steric hindrance and optimizes electronic interactions.

Intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions, can also influence the conformational preferences of the molecule. While this compound does not have traditional hydrogen bond donors within its core structure, weak C-H···O interactions may play a role in stabilizing certain conformations. The relative orientation of the acetyl group and the oxazolidinone ring is a key conformational feature. Rotation around the N-C(acetyl) bond can lead to different rotamers with varying energies.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to perform conformational analyses. These calculations can map the potential energy surface of the molecule as a function of specific dihedral angles, identifying the lowest energy (most stable) conformations and the energy barriers between them.

| Key Conformational Features of this compound | |

| Feature | Description |

| Ring Pucker | The five-membered ring is likely non-planar, adopting envelope or twisted conformations. |

| Nitrogen Geometry | The imide nitrogen atom is planar. mdpi.com |

| Acetyl Group Orientation | The exocyclic carbonyl group is anti to the ring N-C=O bond in the solid state. mdpi.com |

| Potential Intramolecular Interactions | Weak C-H···O interactions may influence conformational stability. |

Understanding the conformational landscape of this compound is essential for predicting its reactivity and how it might interact with biological targets.

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for predicting the binding affinity and mode of interaction of a small molecule, such as this compound or its derivatives, with a biological target, typically a protein or nucleic acid.

The oxazolidinone class of compounds is well-known for its antibacterial activity, with linezolid (B1675486) being a prominent example. These compounds typically exert their effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. nih.gov Molecular docking studies on oxazolidinone derivatives have been instrumental in understanding their mechanism of action and in the design of new, more potent antibacterial agents.

For this compound, molecular docking could be employed to predict its potential as an antibacterial agent. This would involve docking the molecule into the known binding site of the bacterial ribosome. The results of such a study would provide information on:

Binding Energy: A measure of the affinity of the molecule for the target. A lower binding energy generally indicates a more stable complex and potentially higher activity.

Binding Pose: The specific orientation of the molecule within the binding site.

Key Interactions: The specific amino acid residues or nucleotides in the target that interact with the molecule, such as through hydrogen bonds, hydrophobic interactions, or van der Waals forces.

Beyond antibacterial activity, oxazolidinone derivatives have also been investigated for other therapeutic applications, including as anti-inflammatory agents. Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Molecular docking studies could be used to assess the potential of this compound to inhibit COX-1 or COX-2.

| Potential Molecular Docking Targets for this compound | |

| Biological Target | Predicted Biological Activity |

| Bacterial 50S Ribosomal Subunit | Antibacterial |

| Cyclooxygenase-1 (COX-1) | Anti-inflammatory (with potential for side effects) |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

The insights gained from molecular docking studies can guide the chemical synthesis of new derivatives of this compound with improved biological activity and selectivity for a specific target. It is a crucial step in the modern drug discovery pipeline, allowing for the rational design of new therapeutic agents.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Strategies for 3-Acetyl-2-oxazolidinone and its Analogues

While established methods for the synthesis of this compound exist, ongoing research focuses on developing more efficient, atom-economical, and environmentally benign strategies. A facile multicomponent, catalyst-free synthesis of oxazolidinones from primary amines, dibromoethane, and cesium carbonate or bicarbonate as both the base and C1 source has been reported, demonstrating a technically simple method for generating N-substituted oxazolidinones researchgate.net. Another approach involves the Cu(I)-catalyzed four-component coupling of amines, aldehydes, terminal alkynes, and CO2 to selectively synthesize a variety of substituted oxazolidin-2-ones researchgate.net.

Future research is likely to explore:

Catalyst-free reactions: Expanding the scope of multicomponent reactions to reduce reliance on metal catalysts and simplify purification processes researchgate.net.

Flow chemistry: Implementing continuous flow processes for the synthesis of this compound and its analogues to improve scalability, safety, and product consistency.

Bio-catalysis: Investigating the use of enzymes to catalyze the formation of the oxazolidinone ring with high stereoselectivity, offering a greener alternative to traditional chemical methods.

Expanding the Scope of Chiral Auxiliary Applications in Complex Chemical Synthesis

Chiral oxazolidinones, famously known as Evans' auxiliaries, have been instrumental in asymmetric synthesis researchgate.netrsc.org. While this compound itself is achiral, its derivatives bearing chiral substituents at the 4 and/or 5 positions are pivotal. Future research in this area aims to broaden the utility of these auxiliaries in increasingly complex molecular architectures.

Emerging trends include:

Development of novel auxiliaries: Designing and synthesizing new generations of oxazolidinone-based chiral auxiliaries with enhanced stereocontrol and broader substrate scope. This includes the development of cysteine-derived oxazolidinone auxiliaries that can be used in a range of highly selective asymmetric transformations digitellinc.com.

Application in total synthesis: Continuing to employ oxazolidinone auxiliaries as a key strategy in the total synthesis of biologically active natural products researchgate.netrsc.org.

Sulfur-based analogues: Exploring the use of sulfur-based chiral auxiliaries like thiazolidinethiones, which have shown superior qualities in certain asymmetric reactions compared to their oxazolidinone counterparts scielo.org.mx.

Chemoselective transformations: Exploiting intramolecular acyl transfer processes in novel cysteine-derived oxazolidinone auxiliaries to enable the synthesis of a variety of carboxylic acid derivatives under mild conditions digitellinc.com.

Rational Design of Next-Generation Oxazolidinone Antibacterials with Improved Profiles

The success of linezolid (B1675486) has spurred extensive research into new oxazolidinone antibacterials to combat drug-resistant bacteria acs.orgnih.gov. The focus is on designing compounds with improved potency, a broader spectrum of activity (including against Gram-negative bacteria), and reduced side effects nih.govresearchgate.net.

Key research directions involve:

Structural Modifications: Extensive structural modifications of the oxazolidinone pharmacophore are being pursued to overcome linezolid resistance and broaden the antibacterial spectrum nih.gov. This includes modifications to the C-ring to enhance accumulation in Gram-negative bacteria nih.gov.

Hybrid Molecules: Creating hybrid structures that combine the oxazolidinone core with other antibacterial classes to achieve synergistic effects and overcome resistance mechanisms researchgate.net. A "Trojan Horse" strategy, where an oxazolidinone is linked to a siderophore via a cephalosporin (B10832234), has been shown to deliver the drug to its target in Gram-negative bacteria nih.gov.

Targeting Resistance: Designing novel oxazolidinones that are less susceptible to known resistance mechanisms, such as mutations in the 23S rRNA.

Prodrug Strategies: Developing prodrugs of potent but poorly soluble oxazolidinone derivatives to improve their pharmacokinetic properties and enable intravenous administration nih.gov. Tedizolid (B1663884) phosphate (B84403) is a successful example of a second-generation oxazolidinone antibacterial developed through such efforts nih.gov.

Investigating New Biological Targets and Therapeutic Applications for Oxazolidinone Scaffolds

Beyond their established role as antibacterial agents, oxazolidinone scaffolds are being explored for a wide range of other therapeutic applications nih.govrsc.org. This diversification represents a significant and exciting future direction for this class of compounds.

Emerging therapeutic areas include:

Antituberculosis Agents: Several new oxazolidinone derivatives, such as delpazolid (B607052) and sutezolid, are currently in clinical trials for the treatment of drug-resistant tuberculosis nih.govmdpi.com.

Anticancer Activity: The oxazolidinone scaffold is being investigated for its potential as an anticancer agent nih.gov.

Anti-inflammatory and Neurologic Diseases: The versatility of the oxazolidinone ring has led to its exploration in the context of anti-inflammatory and neurological disorders rsc.org.

Quorum Sensing Inhibition: Derivatives of 3-amino-2-oxazolidinone (B196048) have been designed and synthesized as potent inhibitors of quorum sensing in Pseudomonas aeruginosa, offering a novel approach to combatting bacterial virulence and biofilm formation nih.gov.

Antiviral Agents: The rigid core structure of heterocyclic compounds, including oxazolidinones, makes them attractive scaffolds for the design of inhibitors targeting viral enzymes like HIV protease mdpi.com.

Other Bioactivities: Research has also touched upon the potential of oxazolidinone derivatives as coagulation factor Xa inhibitors and even herbicides nih.govresearchgate.net.

Integration of Computational Chemistry in Predictive Design and Reaction Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in modern drug discovery and chemical synthesis, and its application to oxazolidinone research is rapidly growing.

Future applications in this domain include:

Predictive Design: Utilizing quantitative structure-activity relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), to guide the design of new oxazolidinone-based antibacterial agents with high predicted activity nih.gov. These models can help in optimizing structures to improve potency and drug-like properties researchgate.net.

Mechanism Elucidation: Employing density functional theory (DFT) and other computational methods to study the mechanisms of reactions involved in the synthesis of oxazolidinones. This can provide valuable insights into reaction pathways, transition states, and the role of catalysts, aiding in the optimization of reaction conditions researchgate.netacs.org.

Target Interaction Modeling: Using molecular docking and molecular dynamics simulations to understand the binding interactions of oxazolidinone derivatives with their biological targets, such as the bacterial ribosome nih.govmdpi.com. This knowledge is crucial for the rational design of more potent and selective inhibitors.

ADME-T Prediction: Leveraging computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties of new oxazolidinone candidates early in the drug discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles.

Q & A

Q. What are the primary synthetic routes for 3-Acetyl-2-oxazolidinone, and how do reaction conditions influence yield?

this compound (CAS 1432-43-5) is typically synthesized via acetylation of 2-oxazolidinone derivatives. A common method involves reacting 2-oxazolidinone with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction optimization includes controlling temperature (0–25°C) and stoichiometry to minimize side products like over-acetylated species . For example, fluorinated analogs of oxazolidinones (e.g., perfluorooctyl-substituted derivatives) require specialized conditions, such as THF as a solvent and LiOOH for hydrolysis, achieving yields of ~70–80% .

Q. How is this compound characterized structurally, and what analytical methods are critical?

Structural confirmation relies on NMR spectroscopy (¹H, ¹³C) and elemental analysis . For instance, ¹H NMR of this compound shows characteristic peaks for the acetyl group (~2.3 ppm, singlet) and oxazolidinone ring protons (~3.5–4.5 ppm). Fluorinated derivatives require ¹⁹F NMR to confirm perfluoroalkyl group integration . Elemental analysis (e.g., %C, %H, %N) must match calculated values within ±0.4% to validate purity .

Advanced Research Questions

Q. How does this compound function as a chiral auxiliary in asymmetric synthesis, and what factors dictate enantioselectivity?

this compound serves as a chiral auxiliary by temporarily binding to substrates to control stereochemistry during reactions like aldol additions or alkylations. Enantioselectivity depends on:

- Steric effects : Bulky substituents (e.g., benzyl or fluorinated groups) on the oxazolidinone ring hinder undesired transition states .

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance stereochemical outcomes by stabilizing intermediates .

- Temperature : Lower temperatures (−78°C) reduce kinetic competition, favoring a single pathway .

Example : In the synthesis of (R)-3,4-dimethylpentanoic acid, the auxiliary’s fluorinated tail improved phase separation during purification, achieving >90% enantiomeric excess (ee) .

Q. How can researchers resolve contradictions in reported spectral data or yields for this compound derivatives?

Discrepancies in data (e.g., NMR shifts or elemental analysis) often arise from:

- Impurities : Unreacted starting materials or solvents alter peaks. Use preparative HPLC or repeated recrystallization to isolate pure products .

- Isomerization : Oxazolidinones with labile stereocenters (e.g., fluorinated analogs) may racemize during workup. Monitor reaction progress via chiral HPLC .

- Moisture sensitivity : Hydrolysis of the acetyl group can occur in humid conditions. Conduct reactions under inert atmosphere and store products desiccated .

Q. Methodological Approach :

Replicate the synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert gas).

Validate purity via cross-analytical methods (e.g., NMR + LC-MS).

Compare results with literature using standardized reporting (e.g., SI units, error margins) .

Q. What advanced applications does this compound have in medicinal chemistry or materials science?

- Drug intermediates : It is a precursor for antimicrobial agents. Derivatives like 3-amino-2-oxazolidinone are used in nitrofuran antibiotic synthesis .

- Polymer chemistry : Oxazolidinone rings enhance thermal stability in fluorinated polymers, critical for high-performance materials .

- Bioconjugation : The acetyl group enables site-specific modifications of peptides or proteins via nucleophilic acyl substitution .

Methodological Guidance

Q. Designing experiments to optimize this compound synthesis: A stepwise approach

Define variables : Temperature, reagent stoichiometry, solvent.

Use factorial design : Test combinations (e.g., high/low temperature with excess acetyl chloride).

Analyze outcomes : Quantify yield (gravimetry) and purity (HPLC).

Iterate : Refine conditions based on statistical significance (p < 0.05) .

Example : A 2² factorial design identified THF and 25°C as optimal for fluorinated derivative synthesis, improving yield by 15% .

Q. Validating analytical methods for this compound quantification in complex matrices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。